molecular formula C20H12Cl2N4O2 B11064150 N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}pyridine-4-carboxamide

N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}pyridine-4-carboxamide

Cat. No.: B11064150
M. Wt: 411.2 g/mol
InChI Key: SBAQTIWGJSNYCH-UHFFFAOYSA-N
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Description

N~4~-{2-[5-(3,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}ISONICOTINAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a dichlorophenyl group, an oxadiazole ring, and an isonicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-{2-[5-(3,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}ISONICOTINAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3,4-dichlorobenzoyl chloride with hydrazine to form 3,4-dichlorobenzohydrazide. This intermediate is then cyclized with a suitable reagent, such as phosphorus oxychloride, to form the 1,3,4-oxadiazole ring. The final step involves coupling the oxadiazole intermediate with isonicotinoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~4~-{2-[5-(3,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}ISONICOTINAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

N~4~-{2-[5-(3,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}ISONICOTINAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N4-{2-[5-(3,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}ISONICOTINAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the function of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-{2-[5-(3,4-DICHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}ISONICOTINAMIDE stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its oxadiazole ring and isonicotinamide moiety are particularly noteworthy, as they contribute to the compound’s versatility and potential for diverse applications.

Properties

Molecular Formula

C20H12Cl2N4O2

Molecular Weight

411.2 g/mol

IUPAC Name

N-[2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C20H12Cl2N4O2/c21-15-6-5-13(11-16(15)22)19-25-26-20(28-19)14-3-1-2-4-17(14)24-18(27)12-7-9-23-10-8-12/h1-11H,(H,24,27)

InChI Key

SBAQTIWGJSNYCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=C(C=C3)Cl)Cl)NC(=O)C4=CC=NC=C4

Origin of Product

United States

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